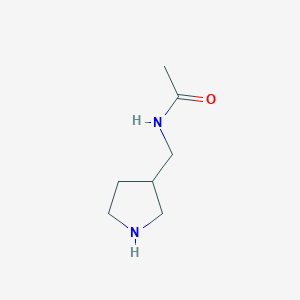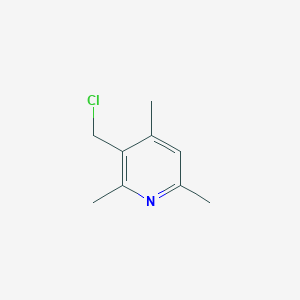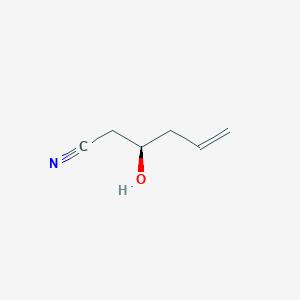
N-Pyrrolidin-3-ylmethyl-acetamide
Vue d'ensemble
Description
Molecular Structure Analysis
The pyrrolidine ring in “N-Pyrrolidin-3-ylmethyl-acetamide” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional coverage of the molecule .Applications De Recherche Scientifique
Metabolite Determination in Medical Research
A study by van den Berg et al. (1986) developed a gas chromatographic method with mass spectrometric detection to determine N-(3-acetamidopropyl)pyrrolidin-2-one, a metabolite related to N-Pyrrolidin-3-ylmethyl-acetamide, in urine. This method was applied to monitor chemotherapeutic treatment in patients with non-Hodgkin lymphoma, highlighting its potential in medical diagnostics and treatment monitoring (van den Berg et al., 1986).
Synthesis and Rearrangement in Chemical Research
In chemical research, Getlik et al. (2013) described the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, leading to the formation of pyridin-4-yl α-substituted acetamide products. This study illustrates the versatility of acetamide derivatives like this compound in synthetic chemistry (Getlik et al., 2013).
Heterocyclic Assembly Formation
Obydennov et al. (2017) showed that 2-(1,3-thiazolidin-2-ylidene)acetamides can be used in cyclocondensation reactions, leading to new heterocyclic assemblies. This study indicates the potential use of this compound in the formation of complex chemical structures (Obydennov et al., 2017).
Spectroscopic and Biological Studies
A study by Abdul Karim et al. (2005) involved the preparation and characterization of the ligand 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide and its complexes with various metal ions. This research highlights the potential of compounds like this compound in developing new materials with potential biological applications (Abdul Karim et al., 2005).
Intramolecular Reactions in Organic Synthesis
Giambastiani et al. (1998) developed a novel palladium(0)-catalyzed cyclization to synthesize 3,4-disubstituted pyrrolidin-2-ones. This process is relevant to the synthesis of compounds like this compound and demonstrates its utility in creating complex organic molecules (Giambastiani et al., 1998).
Application in Polar Cycloaddition Reactions
Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in a polar [3+2] cycloaddition reaction, highlighting the significance of pyrrolidine derivatives like this compound in medicinal chemistry and industry applications such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Decarboxylative Claisen Rearrangement Reactions
Craig et al. (2005) conducted decarboxylative Claisen rearrangement reactions involving compounds like this compound. This process is important for synthesizing heteroaromatic compounds, demonstrating the compound's relevance in advanced synthetic chemistry (Craig et al., 2005).
Antimalarial Drug Development
Meyers et al. (2019) researched 4-aryl pyrrolidines as novel antimalarial agents, including 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides. This study illustrates the potential of this compound derivatives in the development of new drugs for treating malaria, highlighting their pharmacokinetic properties and oral efficacy in a mouse model (Meyers et al., 2019).
Propriétés
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWFOYVSBYVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Silane, dichloromethyl[(trichlorosilyl)methyl]-](/img/structure/B3247299.png)








